1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
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Overview
Description
1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone is a complex organic compound characterized by its unique chemical structure This compound features a pyridinone core with a dichlorobenzyl group and a 4-methylpiperazino carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone typically involves multiple steps, starting with the formation of the pyridinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of different substituted pyridinones or piperazines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)piperazine: Similar structure but lacks the pyridinone core.
4-Methylpiperazine-1-carboxylic acid: Similar carbonyl moiety but different aromatic group.
Uniqueness: 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone is unique due to its combination of the pyridinone core with the dichlorobenzyl group and the 4-methylpiperazino carbonyl moiety
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-21-6-8-22(9-7-21)18(25)14-3-5-17(24)23(12-14)11-13-2-4-15(19)16(20)10-13/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNJQMHULUVTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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